molecular formula C10H14ClNO B3144291 4-Butoxy-3-chloroaniline CAS No. 5493-75-4

4-Butoxy-3-chloroaniline

Cat. No.: B3144291
CAS No.: 5493-75-4
M. Wt: 199.68 g/mol
InChI Key: PCNKHEBJBIHAIN-UHFFFAOYSA-N
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Description

4-Butoxy-3-chloroaniline (CAS: 560998-17-6) is a halogenated aromatic amine featuring a butoxy group (-OC₄H₉) at the para position and a chlorine atom at the meta position relative to the amine group. This compound is structurally related to intermediates used in pharmaceutical and agrochemical synthesis. Notably, this compound is listed as a discontinued product in commercial catalogs, suggesting specialized or niche use .

Properties

IUPAC Name

4-butoxy-3-chloroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c1-2-3-6-13-10-5-4-8(12)7-9(10)11/h4-5,7H,2-3,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKHEBJBIHAIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201309445
Record name 4-Butoxy-3-chlorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5493-75-4
Record name 4-Butoxy-3-chlorobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5493-75-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butoxy-3-chlorobenzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201309445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Butoxy-3-chloroaniline typically involves the reaction of 4-chloroaniline with butyl alcohol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to facilitate the formation of the butoxy group on the aniline ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Butoxy-3-chloroaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of quinones or other oxidized derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted aniline derivatives with various functional groups.

Scientific Research Applications

4-Butoxy-3-chloroaniline has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and dyes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Butoxy-3-chloroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-butoxy-3-chloroaniline with structurally and functionally related compounds, emphasizing synthesis, physicochemical properties, and applications.

Table 1: Key Properties of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight Boiling Point (°C) Melting Point (°C) Key Substituents Applications Safety Concerns
This compound C₁₀H₁₄ClNO 199.68 Not reported Not reported -NH₂, -Cl, -OC₄H₉ Research/Pharmaceutical intermediates Limited data; handle with care
4-Benzyloxy-3-chloroaniline C₁₃H₁₂ClNO 233.70 Not reported 224.4 (HCl salt) -NH₂, -Cl, -OCH₂C₆H₅ Anti-cancer/diabetic agents Carcinogenic; requires PPE
4-Chloro-3-methoxyaniline C₇H₈ClNO 157.60 Not reported Not reported -NH₂, -Cl, -OCH₃ Dye/polymer synthesis Irritant; avoid inhalation
4-Chloro-ortho-toluidine C₇H₈ClN 141.60 Not reported Not reported -NH₂, -Cl, -CH₃ (ortho) Industrial chemicals Suspected carcinogen
4-Bromo-2-chloroaniline C₆H₅BrClN 220.47 Not reported Not reported -NH₂, -Cl, -Br Crystal engineering Toxic; hazardous by ingestion

Structural and Functional Differences

4-Benzyloxy-3-chloroaniline: The benzyloxy group introduces aromatic bulk, which may improve binding affinity to hydrophobic enzyme pockets in pharmaceutical targets . 4-Chloro-ortho-toluidine: A methyl group at the ortho position sterically hinders the amine, reducing reactivity in electrophilic substitution reactions compared to unsubstituted analogs .

Synthesis Methods: 4-Benzyloxy-3-chloroaniline: Synthesized via SnCl₂-mediated reduction of 4-benzyloxy-3-chloronitrobenzene, achieving >99% yield with <1 ppm tin residue . 4-Chloro-3-methoxyaniline: Prepared via nucleophilic substitution or catalytic hydrogenation, with purity controlled by recrystallization .

Physicochemical Properties: Solubility: 4-Benzyloxy-3-chloroaniline is soluble in ethanol and dichloromethane , whereas this compound is expected to favor non-polar solvents due to its longer alkoxy chain. Thermal Stability: The hydrochloride salt of 4-benzyloxy-3-chloroaniline exhibits a high melting point (224.4°C), suggesting robust crystalline stability .

Biological Activity

4-Butoxy-3-chloroaniline is an aromatic amine that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is structurally related to other chloroanilines, which are known for their diverse biological effects, including antimicrobial and anticancer properties. This article aims to compile and analyze the existing literature on the biological activity of this compound, highlighting its mechanisms of action, toxicity, and potential applications.

Cytotoxicity and Anticancer Activity

Chloroanilines have been studied for their cytotoxic effects on cancer cell lines. For example, compounds with similar structures have shown inhibition of various protein kinases involved in cancer progression. The inhibition of these kinases leads to reduced cell proliferation and increased apoptosis in tumor cells .

Case Study: Cytotoxic Effects
A study investigating the effects of various chloroanilines on human cancer cell lines demonstrated that these compounds can induce apoptosis through the activation of caspase pathways. Although specific data on this compound is sparse, its structural relatives suggest a potential for similar activity.

Toxicological Concerns

Despite its potential therapeutic applications, this compound also poses significant health risks. Aromatic amines are known carcinogens; for instance, p-chloroaniline has been classified as a carcinogen at certain exposure levels . The toxicological profile indicates that exposure can lead to adverse effects on red blood cells and other systems.

Table 2: Toxicological Profile

EndpointObserved EffectReference
CarcinogenicityYes (at high doses)
HematotoxicityYes
Reproductive toxicityPotentially yes

The biological activities of this compound may be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
  • Cell Membrane Disruption : Some studies suggest that aromatic amines can disrupt bacterial membranes, leading to cell lysis.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways through oxidative stress mechanisms.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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